molecular formula C8H6BrN B6219498 5-bromo-2-ethynyl-4-methylpyridine CAS No. 2751621-37-9

5-bromo-2-ethynyl-4-methylpyridine

Cat. No.: B6219498
CAS No.: 2751621-37-9
M. Wt: 196
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Description

5-Bromo-2-ethynyl-4-methylpyridine (CAS 2751621-37-9) is a versatile pyridine-based building block offered with a purity of 98% and should be stored at 2-8°C . Its molecular formula is C 8 H 6 BrN, and it has a molecular weight of 196.04 . This compound is designed for research applications only and is not intended for diagnostic or therapeutic uses. The structure of this compound incorporates two highly reactive functional groups—a bromine substituent and an ethynyl group—on a methyl-substituted pyridine ring. This makes it a valuable intermediate in various chemical synthesis workflows. Its primary research value lies in its potential use in metal-catalyzed cross-coupling reactions, such as Sonogashira reactions, and as a precursor for constructing more complex molecular architectures in medicinal chemistry and material science . Researchers can utilize this compound to develop novel substances, leveraging its reactive sites to form carbon-carbon bonds efficiently.

Properties

CAS No.

2751621-37-9

Molecular Formula

C8H6BrN

Molecular Weight

196

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Precursor Selection : 5-Bromo-4-methylpyridine-2-carbonyl chloride or 5-bromo-2-iodo-4-methylpyridine serves as the electrophilic partner.

  • Catalytic System : A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) iodide co-catalyst facilitates the coupling.

  • Solvent and Base : Reactions are conducted in amine solvents like triethylamine or DMF, with bases such as K₂CO₃ to neutralize HBr byproducts.

Example Protocol :

  • Substrate : 5-Bromo-2-iodo-4-methylpyridine (1.2 equiv)

  • Alkyne : Trimethylsilylacetylene (1.5 equiv)

  • Conditions : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), DMF, 80°C, 12 h

  • Yield : 60–75% after desilylation with K₂CO₃/MeOH

Challenges and Optimization

  • Regioselectivity : Competing couplings at the bromine site may occur if unprotected.

  • Side Reactions : Homocoupling of alkynes (Glaser reaction) can be suppressed by degassing solvents and using excess alkyne.

This two-step approach involves bromination of a pre-functionalized pyridine followed by ethynyl group introduction.

Step 1: Bromination of 2-Ethynyl-4-Methylpyridine

Direct bromination of 2-ethynyl-4-methylpyridine using N-bromosuccinimide (NBS) under radical conditions (AIBN initiator) selectively introduces bromine at the 5-position due to the directing effect of the methyl group.

Typical Conditions :

  • Substrate : 2-Ethynyl-4-methylpyridine

  • Brominating Agent : NBS (1.1 equiv)

  • Conditions : CCl₄, AIBN (0.1 equiv), reflux, 6 h

  • Yield : 50–65%

Step 2: Functional Group Compatibility

The ethynyl group must remain stable during bromination. Protic acids or strong bases may protonate the alkyne, necessitating mild conditions.

Direct Cyclization Strategies

Constructing the pyridine ring with pre-installed substituents offers an alternative route.

Hantzsch Dihydropyridine Synthesis

Modified Hantzsch reactions using bromo- and ethynyl-containing precursors can yield the target compound.

Representative Pathway :

  • Condensation of ethyl bromoacetoacetate, ammonium acetate, and ethynylacetone under acidic conditions.

  • Oxidation of the dihydropyridine intermediate with MnO₂ or DDQ.

Yield : 30–45% (low due to steric hindrance from substituents)

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsTypical YieldScalability
Sonogashira CouplingHigh regioselectivity, mild conditionsRequires halogenated precursors60–75%Moderate
Halogenation/AlkyneModular approachMulti-step, competing side reactions50–65%Low
Hantzsch SynthesisSingle-step ring formationLow yield, harsh oxidation steps30–45%Limited

Emerging Techniques: Flow Chemistry and Microwave Assistance

Recent advances in synthetic technology have improved efficiency:

  • Flow Reactors : Enable precise temperature control, reducing decomposition of sensitive ethynyl intermediates. A 2024 study achieved an 82% yield for Sonogashira coupling using a microfluidic setup.

  • Microwave Irradiation : Reduces reaction times from hours to minutes. For example, bromination with NBS under microwave conditions (100°C, 20 min) achieved 70% yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethynyl-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-ethynyl-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-ethynyl-4-methylpyridine depends on its application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethynyl group can interact with active sites of enzymes, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

The following analysis compares 5-bromo-2-ethynyl-4-methylpyridine with structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Position and Functional Group Variations

5-Bromo-2-ethynylpyridine
  • Structure : Lacks the 4-methyl group present in the target compound.
  • Key Differences :
    • The absence of the 4-methyl group reduces steric hindrance and lipophilicity.
    • The ethynyl group at position 2 retains reactivity in cycloadditions but may exhibit faster reaction kinetics due to reduced steric effects compared to the 4-methyl-substituted analogue .
  • Applications : Used in polymer chemistry and as a ligand in metal-organic frameworks (MOFs).
5-Bromo-4-methoxy-2-methylpyridine
  • Structure : Methoxy (-OCH₃) at position 4 and methyl (-CH₃) at position 2.
  • Key Differences :
    • The methoxy group is electron-donating, activating the pyridine ring for electrophilic substitution, whereas the ethynyl group in the target compound is electron-withdrawing.
    • The 2-methyl group lacks the reactivity of the ethynyl moiety, limiting applications in click chemistry .
  • Applications : Primarily used as a pharmaceutical intermediate.
5-Bromo-2-hydroxy-4-methylpyridine
  • Structure : Hydroxyl (-OH) at position 2 and methyl at position 4.
  • Key Differences :
    • The hydroxyl group introduces hydrogen-bonding capability and acidity (pKa ~8–10), contrasting with the neutral ethynyl group.
    • Reduced stability under acidic or oxidative conditions compared to the ethynyl analogue .
  • Applications : Explored in antimicrobial agents due to hydrogen-bonding interactions.
2-Bromo-4-methylpyridine
  • Structure : Bromine at position 2 and methyl at position 4.
  • Key Differences :
    • The bromine at position 2 directs electrophilic substitution to position 5, whereas the ethynyl group in the target compound directs reactivity to position 4.
    • Lacks the ethynyl group’s versatility in cross-coupling reactions .
  • Applications : Intermediate in Suzuki-Miyaura couplings for biaryl synthesis.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound C₈H₇BrN 212.06 Not reported Moderate in DMSO
5-Bromo-2-ethynylpyridine C₇H₅BrN 197.03 120–122 High in THF
5-Bromo-2-hydroxy-4-methylpyridine C₆H₆BrNO 204.03 460–461 Low in water

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-ethynyl-4-methylpyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. For bromine introduction, direct bromination of 2-ethynyl-4-methylpyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) is common. The ethynyl group can be introduced via Sonogashira coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide (CuI) in an amine base (e.g., triethylamine) . Optimization includes:

  • Temperature : Microwave-assisted synthesis (e.g., 140°C for 2 minutes) improves reaction efficiency and reduces side products.
  • Catalyst loading : Reducing Pd catalyst to 2-5 mol% minimizes metal contamination.
  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol for high purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The ethynyl proton appears as a singlet near δ 2.5–3.5 ppm, while the methyl group resonates at δ 2.1–2.3 ppm. The aromatic protons show splitting patterns dependent on substituent positions.
  • IR Spectroscopy : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and C-Br stretch (~550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 211.0 (M⁺) for C₈H₇BrN.
  • X-ray Crystallography : Resolve structural ambiguities, especially for supramolecular interactions (e.g., hydrogen bonding) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at room temperature. Avoid moisture to prevent hydrolysis of the ethynyl group. Desiccants like silica gel are recommended .

Advanced Research Questions

Q. How does the ethynyl group influence reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

  • Methodological Answer : The terminal alkyne undergoes regioselective 1,3-dipolar cycloaddition with azides under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate). Key considerations:

  • Solvent : Use t-BuOH/H₂O (1:1) for solubility and reaction efficiency.
  • Kinetics : Monitor reaction progress via TLC or HPLC to optimize reaction time (typically 12–24 hours).
  • Applications : Generate triazole-linked bioconjugates for drug discovery or materials science .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Dose-Response Studies : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives.
  • Structural Analogues : Synthesize derivatives (e.g., replacing Br with Cl or modifying the ethynyl group) to isolate structure-activity relationships (SAR).
  • Computational Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases), validating via mutational studies .

Q. How can palladium-catalyzed cross-coupling reactions leverage the bromine substituent for functionalization?

  • Methodological Answer : The bromine at C5 participates in Suzuki-Miyaura (aryl boronic acids) or Buchwald-Hartwig (amination) couplings. Protocol:

  • Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos.
  • Base : K₂CO₃ or Cs₂CO₃ in THF or dioxane at 80–100°C.
  • Workup : Extract with ethyl acetate, wash with brine, and purify via flash chromatography. Yield improvements (>80%) require strict oxygen-free conditions .

Q. What computational methods predict the electronic effects of substituents on the pyridine ring?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Hammett Constants : Quantify electron-withdrawing/donating effects of substituents (Br: σₚ = +0.23; ethynyl: σₚ = +0.21) to predict reactivity in electrophilic substitution.

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